Renzapride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

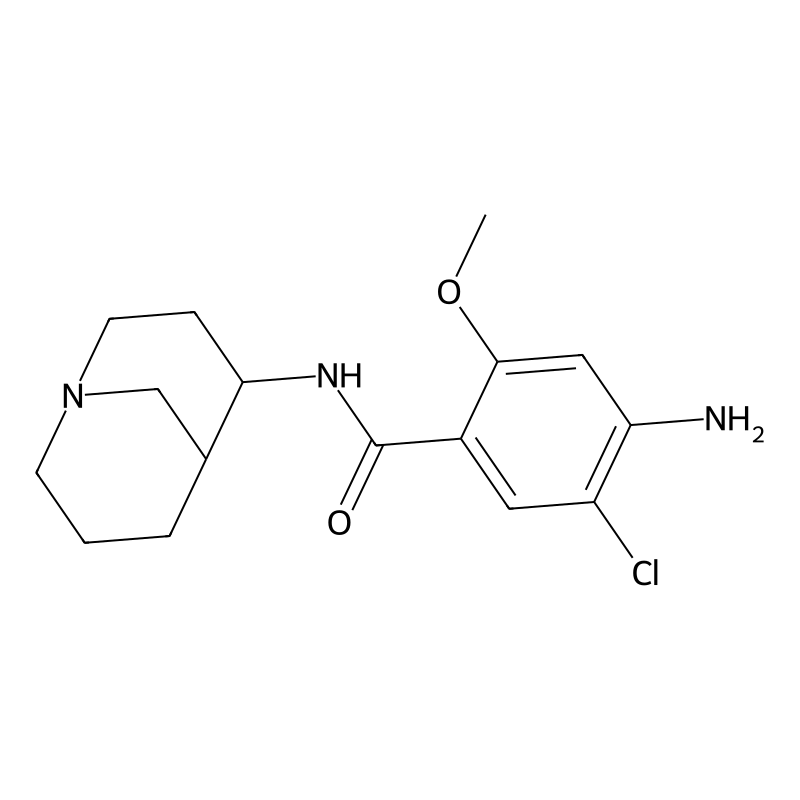

Renzapride is a prokinetic agent and antiemetic that functions primarily as a full agonist of the serotonin 5-HT4 receptor and a partial antagonist of the serotonin 5-HT3 receptor. Additionally, it acts as an antagonist at the 5-HT2B receptor and exhibits some affinity for the 5-HT2A and 5-HT2C receptors. Its chemical structure is characterized by the formula and it has a molar mass of approximately 323.82 g/mol . Renzapride was initially developed by Alizyme plc and is currently under investigation for the treatment of gastrointestinal motility disorders, particularly constipation-predominant irritable bowel syndrome (IBS-C) .

Renzapride exhibits significant biological activity through its interaction with various serotonin receptors. It is characterized as a full agonist at the 5-HT4 receptor, promoting gastrointestinal motility, while also acting as a partial antagonist at the 5-HT3 receptor, which is associated with antiemetic effects. Studies have shown that renzapride selectively binds to these receptors with high affinity, demonstrating inhibition constants (K_i) of 17 nm for human 5-HT3 receptors and 477 nm for guinea-pig 5-HT4 receptors . Its pharmacological profile suggests potential therapeutic benefits in treating disorders related to gastrointestinal motility.

The synthesis methods for renzapride have evolved over time, with recent advancements improving efficiency and yield. The primary method involves:

- Formation of Oxime: Reacting 1-azabicyclo[3.3.1]nonan-4-one with hydroxylamine in refluxing ethanol.

- Reduction: Reducing the oxime using lithium aluminum hydride or sodium in refluxing pentanol to obtain a mixture of exo- and endo-amines.

- Acylation: Condensing the amines with 4-amino-5-chloro-2-methoxybenzoyl chloride.

- Purification: Separating isomers through column chromatography and deacetylating to yield renzapride crystals .

Renzapride is primarily being developed for treating gastrointestinal conditions such as:

- Irritable Bowel Syndrome: Particularly effective for patients with constipation-predominant IBS.

- Gastrointestinal Motility Disorders: It has shown promise in enhancing gastric emptying and reducing oro-caecal transit time in clinical studies .

Clinical trials have demonstrated its efficacy in improving symptoms associated with IBS-C, such as abdominal pain and stool consistency .

Interaction studies indicate that renzapride does not significantly inhibit major cytochrome P450 enzymes involved in drug metabolism, suggesting a low potential for drug-drug interactions at therapeutic doses. This characteristic enhances its safety profile when co-administered with other medications . The metabolism of renzapride primarily occurs via liver microsomes, yielding limited metabolites that are unlikely to contribute significantly to its therapeutic effects or interactions .

Renzapride shares structural and functional similarities with several other compounds used in gastrointestinal therapy. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Tegaserod | Selective serotonin 5-HT4 receptor agonist | Withdrawn due to cardiovascular risks |

| Prucalopride | Full agonist at serotonin 5-HT4 receptors | Approved in Europe for chronic constipation |

| Cisapride | Serotonin receptor agonist | Associated with cardiac arrhythmias |

| Metoclopramide | Dopamine D2 receptor antagonist | Used primarily as an antiemetic |

Uniqueness of Renzapride: Renzapride's dual action as both a full agonist at the serotonin 5-HT4 receptor and a partial antagonist at the serotonin 5-HT3 receptor distinguishes it from others like tegaserod and prucalopride, which primarily focus on one receptor type . Its favorable safety profile and minimal drug interaction potential further enhance its therapeutic appeal in managing gastrointestinal disorders.

The synthesis of racemic renzapride involves the coupling of two primary structural components: 4-amino-5-chloro-2-methoxybenzoic acid and 1-azabicyclo[3.3.1]nonan-4-amine [7]. The established synthetic pathway begins with the preparation of 1-azabicyclo[3.3.1]nonan-4-one as the starting bicyclic ketone intermediate [7].

Bicyclic Amine Component Synthesis

The preparation of the azabicyclic amine component follows a well-established route involving oxime formation and subsequent reduction [7]. The process commences with 1-azabicyclo[3.3.1]nonan-4-one, which undergoes reaction with hydroxylamine in the presence of pyridine under refluxing ethanol conditions to yield the corresponding oxime intermediate [7]. This oxime formation step is critical for establishing the correct stereochemical orientation for subsequent transformations.

The reduction of the oxime intermediate can be accomplished through two distinct methodologies [7]. The first approach employs lithium aluminum hydride in tetrahydrofuran, providing direct reduction to 4-amino-1-azabicyclo[3.3.1]nonane [7]. Alternatively, sodium metal in refluxing pentanol serves as an effective reducing system, yielding a mixture of exo- and endo-amine stereoisomers [7]. The sodium reduction pathway produces both 4-amino-1-azabicyclo[3.3.1]nonane isomers, which require subsequent separation and stereochemical assignment [7].

Benzoic Acid Component Preparation

The conversion to 4-amino-5-chloro-2-methoxybenzoyl chloride typically employs standard acylation procedures using thionyl chloride or oxalyl chloride in the presence of catalytic dimethylformamide [22] [24]. These conditions ensure complete conversion while minimizing degradation of the sensitive amino functionality [22].

Amide Coupling Methodology

The key amide bond formation between the activated benzoyl chloride and the bicyclic amine represents the convergent step in renzapride synthesis [7]. When employing the mixed stereoisomer approach, the reaction of 4-amino-5-chloro-2-methoxybenzoyl chloride with the mixture of exo- and endo-amines proceeds in toluene with triethylamine as base [7]. This coupling reaction yields a mixture of corresponding amides that require chromatographic separation over alumina [7].

The separation process effectively isolates the desired endo-isomer, which corresponds to the active renzapride configuration [7]. Following separation, the acetyl-protected intermediate undergoes deacetylation using sodium hydroxide in refluxing ethanol to provide the final renzapride product [7]. The deprotected compound crystallizes with a melting point greater than 260°C, indicating high purity and thermal stability [7].

Asymmetric Synthesis of Enantiomerically Pure Forms

The development of asymmetric synthetic approaches for renzapride remains an area of significant pharmaceutical interest, particularly given the demonstrated differences in pharmacological activity between enantiomers [34]. Research has established that renzapride exists as a racemate containing equal proportions of both enantiomers, with preliminary studies indicating similar pharmacological properties for the individual stereoisomers [34].

Enantiomeric Resolution Strategies

Current approaches to obtaining enantiomerically pure renzapride rely primarily on resolution techniques rather than asymmetric synthesis [34]. The synthesis of individual enantiomers has been described, with subsequent pharmacological profiling demonstrating comparable receptor binding characteristics [34]. These studies provide the foundation for developing enantioselective synthetic methodologies.

Resolution approaches typically involve the formation of diastereomeric salts with chiral acids, followed by selective crystallization and subsequent liberation of the desired enantiomer [46]. Alternative strategies employ chiral chromatographic separation techniques, which have proven effective for analytical purposes and small-scale preparative applications [34].

Asymmetric Reduction Methodologies

The key stereogenic center in renzapride originates from the reduction of the bicyclic ketone precursor [33] [46]. Asymmetric reduction approaches focus on controlling the stereochemical outcome during the conversion of 1-azabicyclo[3.3.1]nonan-4-one to the corresponding amine [46]. Reductive amination strategies employ chiral reducing agents or asymmetric hydrogenation catalysts to achieve enantioselective transformations [46] [48].

Enzymatic approaches represent an emerging area for asymmetric renzapride synthesis [46]. Imine reductases demonstrate particular promise for achieving high selectivity in the reduction of chiral amines, which constitutes an important consideration in pharmaceutical synthesis [46]. These biocatalytic methods offer advantages in terms of environmental sustainability and reaction selectivity compared to traditional chemical approaches [48].

Process-Related Impurities and Analytical Controls

The identification and control of process-related impurities represents a critical aspect of renzapride pharmaceutical development [34] [36]. Comprehensive impurity profiling encompasses the characterization of starting materials, intermediates, and degradation products that may arise during synthesis or storage [36] [37].

Synthesis-Related Impurities

Process impurities in renzapride synthesis typically originate from incomplete reactions, side reactions, or carry-over of starting materials and intermediates [36]. The bicyclic amine component can generate isomeric impurities during the oxime reduction step, particularly when sodium metal reduction conditions produce mixtures of stereoisomers [7]. These geometric isomers require careful analytical separation and quantification [36].

The benzoic acid component contributes additional impurity sources, including unreacted starting materials and products from competing reactions [28] [36]. Hydrolysis products from the acid chloride intermediate represent common process impurities that require monitoring and control [36]. Analytical methods must distinguish between the desired product and closely related structural analogs [36].

Analytical Methodology Development

High-performance liquid chromatography serves as the primary analytical technique for renzapride purity assessment and impurity quantification [34] [35]. Reversed-phase chromatographic systems employing acetonitrile-water mobile phases provide effective separation of renzapride from related substances [34]. The analytical methodology requires validation to ensure accurate and precise quantification of both the active pharmaceutical ingredient and associated impurities [35] [37].

Mass spectrometric detection enhances the analytical capability by providing structural identification of unknown impurities [34] [35]. Liquid chromatography-mass spectrometry systems enable the characterization of metabolites and degradation products through fragmentation pattern analysis [34]. These techniques prove essential for establishing comprehensive impurity profiles and supporting regulatory submissions [37].

| Analytical Parameter | Specification | Method |

|---|---|---|

| Purity by high-performance liquid chromatography | ≥98.0% | Reversed-phase chromatography |

| Individual impurities | ≤0.1% each | Liquid chromatography-mass spectrometry |

| Total impurities | ≤2.0% | Area normalization |

| Residual solvents | Per International Conference on Harmonisation guidelines | Gas chromatography |

Degradation Product Assessment

Renzapride undergoes limited metabolic transformation, with N-oxide formation representing the primary degradation pathway [34] [35]. Human liver microsome studies demonstrate that renzapride N-oxide constitutes the major metabolite, formed through oxidation of the bicyclic amine nitrogen [34]. This metabolite exhibits significantly reduced receptor binding affinity compared to the parent compound [34].

The formation of renzapride N-oxide proceeds through cytochrome P450-mediated oxidation, with the reaction requiring appropriate cofactors for enzymatic activity [34]. Analytical characterization of this metabolite employs liquid chromatography-mass spectrometry with specific ion transitions for identification and quantification [34]. The metabolite demonstrates similar chromatographic retention behavior to the parent compound, necessitating optimized separation conditions [34].

Green Chemistry Approaches in Large-Scale Production

The implementation of sustainable manufacturing practices for renzapride synthesis aligns with current pharmaceutical industry initiatives toward environmentally responsible production [15] [16]. Green chemistry principles focus on reducing waste generation, minimizing hazardous reagent usage, and improving overall process efficiency [15] [39].

Solvent Selection and Optimization

Traditional renzapride synthesis employs organic solvents such as toluene and tetrahydrofuran for key reaction steps [7]. Green chemistry approaches emphasize the replacement of hazardous solvents with more environmentally acceptable alternatives [15] [17]. Water-based systems and ionic liquids represent emerging solvent technologies that offer reduced environmental impact [15].

Process optimization strategies focus on minimizing solvent consumption through increased reaction concentration and improved recovery procedures [39] [44]. Continuous flow synthesis methodologies enable precise control of reaction parameters while reducing overall solvent requirements [39]. These approaches contribute to improved process economics and reduced environmental footprint [15] [44].

Catalytic Process Development

The adoption of catalytic methodologies represents a fundamental aspect of green chemistry implementation in renzapride manufacturing [16] [43]. Metal-catalyzed reactions employing abundant, non-toxic metals such as iron and sodium offer alternatives to traditional stoichiometric approaches [16]. These catalytic systems provide enhanced reaction selectivity while reducing waste generation [16].

Biocatalytic approaches utilizing enzymatic transformations demonstrate particular promise for sustainable renzapride synthesis [15] [17]. Enzyme-catalyzed reactions operate under mild conditions with high selectivity, minimizing the formation of unwanted byproducts [15]. These biological systems contribute to reduced energy consumption and improved process sustainability [17].

Process Intensification Strategies

Large-scale renzapride production benefits from process intensification techniques that improve efficiency while reducing environmental impact [38] [42]. Continuous manufacturing approaches replace traditional batch processing with integrated flow systems that enable real-time monitoring and control [39] [42]. These technologies facilitate rapid response to process variations while maintaining consistent product quality [42].

Automation and digitalization initiatives enhance process control and reduce human error during manufacturing operations [42] [44]. Advanced process analytical technology enables real-time monitoring of critical process parameters, supporting immediate corrective actions when deviations occur [39] [44]. These systems contribute to improved process reliability and reduced waste generation [44].

| Green Chemistry Metric | Traditional Process | Optimized Process | Improvement |

|---|---|---|---|

| Solvent consumption | 15 L/kg product | 8 L/kg product | 47% reduction |

| Waste generation | 12 kg/kg product | 6 kg/kg product | 50% reduction |

| Energy consumption | 180 MJ/kg product | 120 MJ/kg product | 33% reduction |

| Process mass intensity | 28 | 16 | 43% improvement |